3-Methylpyrazine-2,5-diamine 3-Methylpyrazine-2,5-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16000142
InChI: InChI=1S/C5H8N4/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,6,9)(H2,7,8)
SMILES:
Molecular Formula: C5H8N4
Molecular Weight: 124.14 g/mol

3-Methylpyrazine-2,5-diamine

CAS No.:

Cat. No.: VC16000142

Molecular Formula: C5H8N4

Molecular Weight: 124.14 g/mol

* For research use only. Not for human or veterinary use.

3-Methylpyrazine-2,5-diamine -

Specification

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
IUPAC Name 3-methylpyrazine-2,5-diamine
Standard InChI InChI=1S/C5H8N4/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,6,9)(H2,7,8)
Standard InChI Key JUYVITYWXVJMEW-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CN=C1N)N

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Configuration

3-Methylpyrazine-2,5-diamine belongs to the pyrazine family, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The compound’s structure includes:

  • Amino groups at positions 2 and 5

  • Methyl group at position 3

This arrangement creates a planar aromatic system with enhanced electron density at the amino sites, enabling hydrogen bonding and coordination with metal ions . The methyl group introduces steric effects that may influence reactivity in substitution reactions.

Table 1: Computed Molecular Properties

PropertyValueMethod/Source
Molecular formulaC₆H₉N₃PubChem CID 2734423
Molecular weight123.16 g/molPubChem release 2024.11.20
Hydrogen bond donors2Cactvs 3.4.8.18
Hydrogen bond acceptors3Cactvs 3.4.8.18
XLogP3-AA0.2XLogP3 3.0

Synthesis and Catalytic Pathways

Historical Context in Pyrazine Synthesis

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile remains underexplored, but its structural analogs exhibit:

  • Moderate solubility in polar aprotic solvents (e.g., dimethylformamide)

  • Limited solubility in water due to aromatic hydrophobicity

Stability under ambient conditions is inferred from its solid-state structure, though oxidative degradation at the amino groups may occur under prolonged light exposure.

Spectroscopic Signatures

Hypothetical spectral data based on similar pyrazine derivatives:

  • IR: N-H stretches (~3350 cm⁻¹), C-N vibrations (~1600 cm⁻¹)

  • NMR (¹H): Methyl protons at δ 2.3 ppm, aromatic protons at δ 7.1–7.5 ppm

Future Research Directions

Synthetic Optimization

  • Microwave-assisted synthesis: To reduce reaction times and improve yield

  • Flow chemistry: For scalable, continuous production

Computational Modeling

Density functional theory (DFT) studies could predict:

  • Reaction pathways for functionalization

  • Electronic effects of substituents on aromaticity

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